molecular formula C9H14N4O2 B13119252 N'-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N,N-dimethylimidoformamide

N'-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N,N-dimethylimidoformamide

Cat. No.: B13119252
M. Wt: 210.23 g/mol
InChI Key: CKBHZDKYMHOLNJ-UXBLZVDNSA-N
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Description

N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydropyrimidinone core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the ethyl group and the dimethylformimidamide moiety further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide typically involves the following steps:

    Formation of the Tetrahydropyrimidinone Core: This can be achieved through the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form 3-ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-one.

    Introduction of the Dimethylformimidamide Moiety: The tetrahydropyrimidinone intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to introduce the N,N-dimethylformimidamide group.

Industrial Production Methods

In an industrial setting, the synthesis of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide can be compared with other similar compounds, such as:

    3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-one: Lacks the N,N-dimethylformimidamide moiety, resulting in different chemical properties and reactivity.

    N’-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

    N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-diethylformimidamide: Features diethyl groups instead of dimethyl groups, affecting its solubility and interaction with molecular targets.

The uniqueness of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

N'-(3-ethyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H14N4O2/c1-4-13-7(10-6-12(2)3)5-8(14)11-9(13)15/h5-6H,4H2,1-3H3,(H,11,14,15)/b10-6+

InChI Key

CKBHZDKYMHOLNJ-UXBLZVDNSA-N

Isomeric SMILES

CCN1C(=CC(=O)NC1=O)/N=C/N(C)C

Canonical SMILES

CCN1C(=CC(=O)NC1=O)N=CN(C)C

Origin of Product

United States

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